

# Hippeastrine hydrobromide CAS number and molecular weight

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## Compound of Interest

Compound Name: *Hippeastrine (Hydrobromide)*

Cat. No.: *B12298389*

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## In-Depth Technical Guide to Hippeastrine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hippeastrine hydrobromide, a natural alkaloid with demonstrated cytotoxic and antiviral properties. This document consolidates key chemical data, detailed experimental protocols for assessing its biological activity, and an exploration of its potential mechanisms of action, including relevant signaling pathways.

## Core Chemical and Physical Data

Hippeastrine hydrobromide is the hydrobromide salt of Hippeastrine, an alkaloid belonging to the Amaryllidaceae family. It has garnered interest in the scientific community for its potent biological activities.

Property	Value	Citation
CAS Number	22352-41-6	[1]
Molecular Weight	396.237 g/mol	[2]
Chemical Formula	C17H18BrNO5	
Synonyms	Hippeastrine HBr	[1]

For the parent compound, Hippeastrine:

Property	Value	Citation
CAS Number	477-17-8	[1][3]
Molecular Weight	315.32 g/mol	[1][3]
Chemical Formula	C17H17NO5	[1][3]

## Biological Activity and Potential Applications

Hippeastrine hydrobromide has shown significant cytotoxicity against a variety of human and murine tumor cell lines.[2] While the precise mechanisms are still under investigation, related alkaloids have been shown to induce apoptosis and interfere with key cancer-related signaling pathways. Additionally, Hippeastrine has demonstrated potential as an antiviral agent, notably against Zika virus.

## Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological effects of Hippeastrine hydrobromide. Below are representative protocols for key assays.

### Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

**Materials:**

- Hippeastrine hydrobromide
- Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- MTT solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CO2 incubator (37°C, 5% CO2)
- Microplate reader

**Procedure:**

- Seed cells in a 96-well plate at a density of  $5 \times 10^3$  cells/well and incubate for 24 hours.
- Prepare serial dilutions of Hippeastrine hydrobromide in culture medium.
- Remove the old medium from the wells and add 100  $\mu$ L of the prepared Hippeastrine hydrobromide dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubate the plate for 48-72 hours.
- Add 20  $\mu$ L of MTT solution to each well and incubate for 4 hours.
- Remove the medium and add 150  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.

## Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

### Materials:

- Hippeastrine hydrobromide-treated cells
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
- Phosphate Buffered Saline (PBS)
- Flow cytometer

### Procedure:

- Treat cells with the desired concentrations of Hippeastrine hydrobromide for the specified time.
- Harvest the cells by trypsinization and wash with cold PBS.
- Centrifuge and resuspend the cell pellet in 1X Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.
- Add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of Propidium Iodide to 100  $\mu$ L of the cell suspension.
- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Add 400  $\mu$ L of 1X Binding Buffer to each tube.
- Analyze the cells by flow cytometry within one hour.

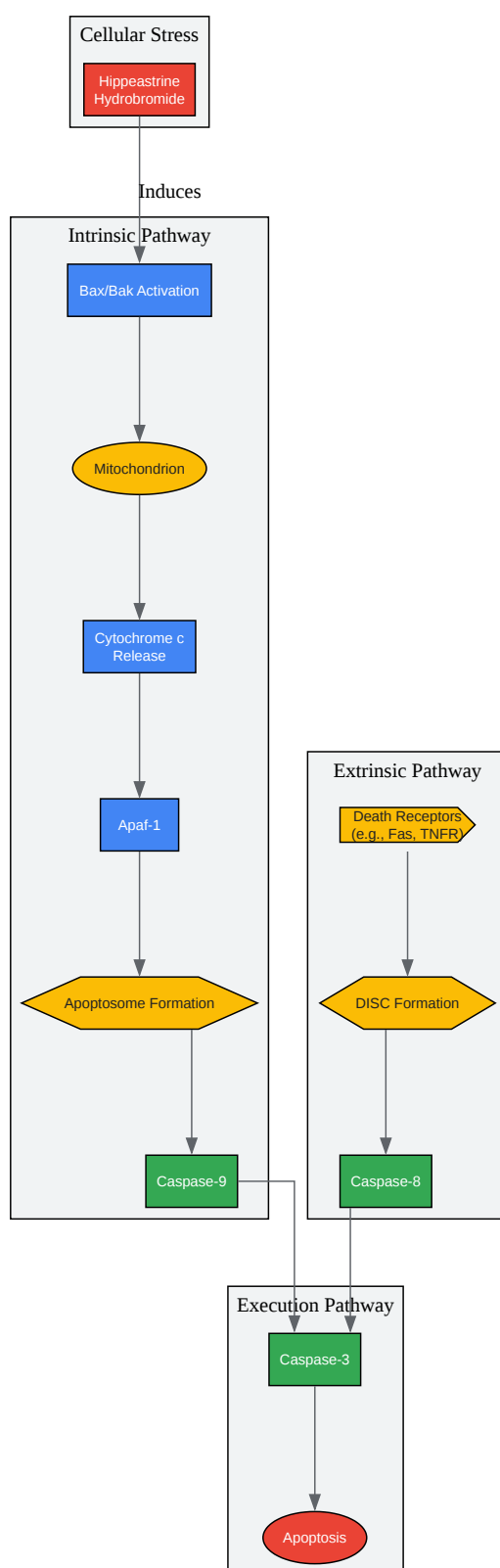
## Potential Signaling Pathways and Mechanisms of Action

While specific studies on the signaling pathways affected by Hipppeastrine hydrobromide are limited, research on similar isoquinoline alkaloids, such as berberine, suggests potential mechanisms of action in cancer cells. These compounds have been shown to induce apoptosis and inhibit cell proliferation and metastasis by modulating key signaling pathways.

A plausible mechanism for Hipppeastrine hydrobromide's cytotoxic effects could involve the induction of apoptosis through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Furthermore, it may interfere with pro-survival signaling cascades that are often dysregulated in cancer.

## Hypothesized Apoptosis Induction Pathway

The following diagram illustrates a potential signaling cascade for apoptosis induction, a likely mechanism for the cytotoxic effects of Hipppeastrine hydrobromide.



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Caption: Hypothesized apoptosis induction by Hippeastrine hydrobromide.

## Experimental Workflow for Mechanism of Action Studies

To elucidate the specific molecular targets and signaling pathways affected by Hippeastrine hydrobromide, a structured experimental approach is necessary.



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Caption: Workflow for investigating the mechanism of action.

This guide serves as a foundational resource for researchers working with Hippeastrine hydrobromide. Further investigation is warranted to fully characterize its therapeutic potential

and molecular mechanisms.

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## References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)